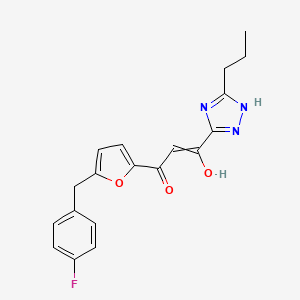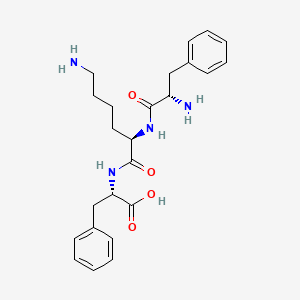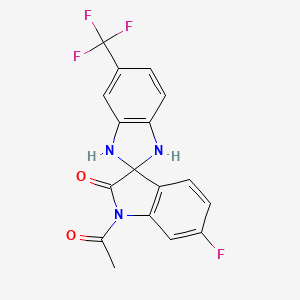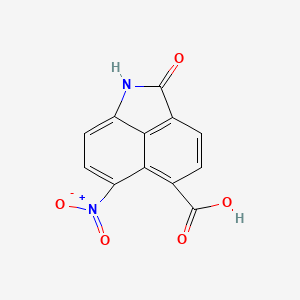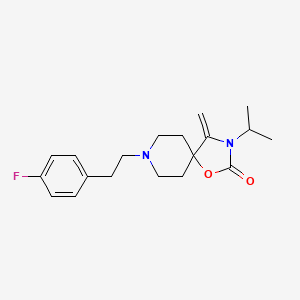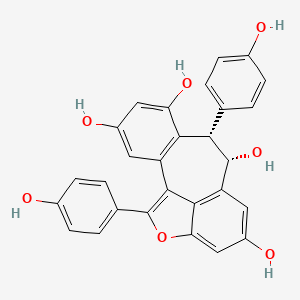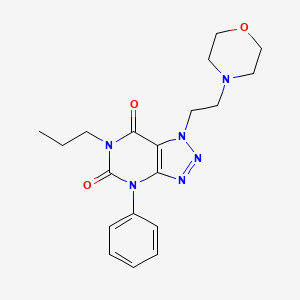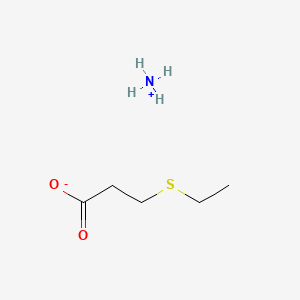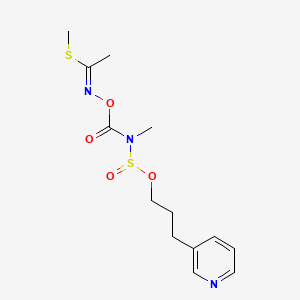
2,2',2''-Nitrilotriethyl tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-Nitrilotriethyl tribenzoate: is an organic compound with the molecular formula C27H27NO6 It is a derivative of nitrilotriacetic acid, where the carboxyl groups are esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotriethyl tribenzoate typically involves the esterification of nitrilotriacetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2’,2’'-Nitrilotriethyl tribenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’,2’'-Nitrilotriethyl tribenzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: 2,2’,2’'-Nitrilotriethyl tribenzoate is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metal ion transport and storage in biological systems.
Medicine: The chelating properties of 2,2’,2’'-Nitrilotriethyl tribenzoate make it a candidate for developing metal ion-based therapies, such as treatments for metal ion poisoning or as contrast agents in medical imaging.
Industry: In industrial applications, this compound is used as a stabilizer in the formulation of polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotriethyl tribenzoate primarily involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming stable complexes. These complexes can influence various biochemical pathways, depending on the metal ion involved and the biological context.
Comparison with Similar Compounds
Nitrilotriacetic acid: The parent compound of 2,2’,2’'-Nitrilotriethyl tribenzoate, known for its chelating properties.
Ethylenediaminetetraacetic acid: Another well-known chelating agent with a broader range of applications.
Diethylenetriaminepentaacetic acid: A chelating agent with higher affinity for metal ions compared to nitrilotriacetic acid.
Uniqueness: 2,2’,2’'-Nitrilotriethyl tribenzoate is unique due to its esterified benzyl groups, which enhance its lipophilicity and potentially improve its ability to penetrate biological membranes
Properties
CAS No. |
47750-79-8 |
|---|---|
Molecular Formula |
C27H27NO6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[bis(2-benzoyloxyethyl)amino]ethyl benzoate |
InChI |
InChI=1S/C27H27NO6/c29-25(22-10-4-1-5-11-22)32-19-16-28(17-20-33-26(30)23-12-6-2-7-13-23)18-21-34-27(31)24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI Key |
OAXKCKGNLUUHEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



